7-Bromo-benzothiazole-2-carboxylic acid methyl ester
Description
7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a brominated benzothiazole derivative with a methyl ester functional group. These derivatives are typically intermediates in pharmaceutical synthesis, such as in the production of Tegoprazan, a potassium-competitive acid blocker . The bromine substitution at the 7-position and the ester group at the 2-position likely enhance reactivity and stability, making it valuable for further functionalization in drug development.
Properties
IUPAC Name |
methyl 7-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXZUVLEVRRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270337 | |
| Record name | Methyl 7-bromo-2-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-61-5 | |
| Record name | Methyl 7-bromo-2-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromo-2-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a compound belonging to the benzothiazole family, characterized by its unique structural features that include a bromine atom at the 7th position and a carboxylic acid methyl ester group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C₉H₆BrNO₂S
- Molecular Weight : Approximately 272.12 g/mol
- Structural Characteristics :
- Bromine substitution enhances reactivity.
- The methyl ester group contributes to solubility and bioavailability.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. For instance, compounds similar to this compound have demonstrated inhibitory effects on Mycobacterium tuberculosis, with some derivatives showing better potency than standard treatments like isoniazid (INH) in terms of Minimum Inhibitory Concentration (MIC) values .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary data suggest that it may induce apoptosis in cancer cell lines, with specific structural modifications enhancing its cytotoxic effects. For example, certain analogs have shown IC50 values in sub-micromolar concentrations against leukemia cell lines .
While detailed mechanisms remain under investigation, initial findings suggest that this compound interacts with various biomolecular targets. This interaction may involve binding to proteins associated with critical cellular pathways, thereby disrupting their function and leading to cell death or inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is significantly influenced by their structural characteristics. A comparative analysis reveals:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine at 7th position | Enhanced reactivity and potential bioactivity |
| 7-Methyl-benzothiazole-2-carboxylic acid methyl ester | Methyl instead of bromine | Different biological activity profiles |
| Benzothiazole-2-carboxylic acid | Lacks halogen substitution | More straightforward synthesis methods |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Case Studies
-
Antitubercular Activity Study :
A recent study evaluated the efficacy of several benzothiazole derivatives against Mycobacterium tuberculosis. Compounds with a bromine substitution at the 7th position exhibited superior bioavailability and selectivity compared to non-halogenated analogs . -
Cytotoxicity Assessment :
In vitro assays conducted on various cancer cell lines revealed that certain derivatives of the compound induced apoptosis effectively, with flow cytometry confirming increased caspase activity, indicative of programmed cell death .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6BrNO2S
- Molecular Weight : 272.12 g/mol
- IUPAC Name : Methyl 7-bromo-1,3-benzothiazole-2-carboxylate
The presence of bromine at the 7th position enhances the compound's reactivity, making it a valuable intermediate in various chemical reactions.
Medicinal Chemistry
7-Bromo-benzothiazole-2-carboxylic acid methyl ester has been investigated for its potential as an anti-tubercular agent. Recent studies have shown that derivatives of benzothiazole exhibit significant inhibitory activity against Mycobacterium tuberculosis.
- Case Study : A study reported that specific derivatives, including those related to this compound, displayed better inhibition potency compared to standard tuberculosis drugs, with minimum inhibitory concentration (MIC) values indicating strong efficacy against bacterial strains .
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties, making it a candidate for developing new antibiotics.
- Research Findings : In vitro studies have shown that benzothiazole derivatives exhibit a range of activities against various bacterial species, indicating their potential as broad-spectrum antibiotics .
Agricultural Applications
There is potential for using this compound as a pesticide or herbicide due to its biological activity.
- Application Insight : Its effectiveness in inhibiting plant pathogens suggests that it could be developed into a novel agricultural chemical .
Industrial Applications
The compound serves as a precursor in the synthesis of dyes and pigments, contributing to various industrial processes.
- Synthesis Techniques : Methods such as microwave-assisted synthesis and one-pot reactions are employed to produce benzothiazole derivatives efficiently .
Comparison with Similar Compounds
(a) 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic Acid Methyl Ester
(b) 4-Bromo-1-methyl-1H-imidazole-2-carboxylic Acid Ethyl Ester
(c) Sandaracopimaric Acid Methyl Ester
- Structure : Diterpene-based methyl ester with a complex bicyclic framework.
- Application : Found in plant resins (e.g., Austrocedrus chilensis), used in GC-MS analysis of natural products .


- Contrast : Unlike brominated benzothiazoles, this compound is bioactive in ecological contexts rather than synthetic pharmaceuticals.
General Methyl Ester Comparisons
Methyl esters of fatty acids and aromatic acids are widely studied for analytical and industrial purposes. Key examples include:



Key Observations :
- Boiling Points : Brominated aromatic esters (e.g., ~450°C for benzoimidazole derivatives) generally exhibit higher boiling points than aliphatic esters due to increased molecular weight and aromatic stabilization.
- Density : Bromine substitution increases density (e.g., 1.626 g/cm³ in benzoimidazole ester vs. ~1.2–1.4 g/cm³ for aliphatic esters).
- Functionality : Brominated benzothiazole/benzimidazole esters are specialized for drug synthesis, while aliphatic esters are used in analytical chemistry or biofuels .
Preparation Methods
General Synthetic Strategy
The preparation of 7-bromo-benzothiazole-2-carboxylic acid methyl ester typically follows a multi-step synthetic route involving:
- Formation of the benzothiazole core,
- Selective bromination at the 7-position,
- Introduction of the carboxylic acid group at the 2-position,
- Esterification of the carboxylic acid to yield the methyl ester.
Preparation of Benzothiazole Core
Benzothiazoles are commonly synthesized by the condensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes. This step establishes the heterocyclic framework necessary for further functionalization.
Bromination at the 7-Position
Selective bromination of the benzothiazole ring at the 7-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid polysubstitution or substitution at undesired positions.
- The reaction is typically carried out in a suitable solvent such as acetic acid or chloroform.
- Temperature control is critical to maintain regioselectivity.
- The bromination step ensures the introduction of the bromine substituent at the aromatic ring position 7.
Introduction of the Carboxylic Acid Group at the 2-Position
The carboxylic acid group at the 2-position of the benzothiazole ring can be introduced by:
- Direct carboxylation of the benzothiazole ring,
- Or by using a precursor such as 2-mercaptobenzothiazole derivatives reacted with unsaturated carboxylic acids or their anhydrides.
According to patent US4612378A, a process for preparing β-(benzothiazolylthio)-carboxylic acids involves reacting heterocyclic mercaptans (such as 2-mercaptobenzothiazole derivatives) with unsaturated carboxylic acids or their anhydrides in a strongly acidic medium. This method can be adapted for introducing carboxylic acid groups on benzothiazole derivatives, including brominated variants, by choosing appropriate mercaptan and acid components.
Esterification to Methyl Ester
The final step is the esterification of the carboxylic acid group to form the methyl ester, typically achieved by:
- Treating the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid,
- Or by using methylating agents like diazomethane under controlled conditions.
This step converts the acid functionality into the methyl ester, yielding the target compound this compound.
Detailed Preparation Method Summary Table
Research Findings and Analysis
The patent US4612378A outlines a robust method for preparing heterocyclic mercapto-carboxylic acids by reacting heterocyclic mercaptans with unsaturated carboxylic acids or their anhydrides in strongly acidic media. This method is adaptable to benzothiazole derivatives, including those substituted with bromine at the 7-position.
The use of anhydrides such as maleic anhydride or acrylic anhydride facilitates the formation of the carboxylic acid moiety, which can be subsequently hydrolyzed and esterified.
Bromination requires careful control to ensure substitution at the 7-position without affecting other positions on the benzothiazole ring or the carboxylic acid functionality.
Esterification is a well-established procedure in organic synthesis and can be performed under mild conditions to preserve the integrity of the bromine substituent and the benzothiazole ring.
Q & A
Q. What are the established synthetic routes for 7-bromo-benzothiazole-2-carboxylic acid methyl ester?
The synthesis typically involves two key steps: (i) bromination of a benzothiazole precursor and (ii) esterification of the carboxylic acid group. For bromination, methods like electrophilic substitution using bromine or N-bromosuccinimide (NBS) in dichloromethane are common . Esterification can be achieved via reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) or using methyl iodide with a base. A general protocol involves refluxing the precursor with the brominating agent, followed by purification via column chromatography (e.g., PE/EA solvent systems) and recrystallization .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- NMR spectroscopy : To verify bromine substitution patterns and ester group presence.
- Mass spectrometry (MS) : For molecular weight confirmation.
- HPLC : To assess purity (>98% is typical for research-grade material) .
- X-ray crystallography : For absolute structural confirmation, as demonstrated for analogous brominated heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in bromination?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination efficiency .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-bromination.
- Directing groups : Electron-donating groups on the benzothiazole ring guide bromine to the 7-position. Computational tools (e.g., DFT) can predict regioselectivity .
- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate reactions but require careful quenching to avoid decomposition .
Q. What mechanistic insights explain competing side reactions during esterification?
Esterification side products (e.g., diesters or hydrolyzed acids) arise from:
- Incomplete methanol activation : Acid catalysts (e.g., H₂SO₄) must protonate the carboxylic acid to enhance nucleophilic attack by methanol.
- Moisture contamination : Hydrolysis of the methyl ester back to the carboxylic acid occurs in aqueous environments. Anhydrous conditions and molecular sieves mitigate this .
Q. How does the bromine substituent influence the compound’s utility in drug discovery?
The bromine atom:
- Enhances lipophilicity , improving membrane permeability.
- Participates in halogen bonding with biological targets (e.g., enzyme active sites).
- Serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Studies on similar brominated benzothiazoles show antiviral and anticancer activity, suggesting potential for structure-activity relationship (SAR) studies .
Methodological Recommendations
- Scale-up synthesis : Use continuous flow reactors to maintain temperature control and reduce side reactions .
- Purity optimization : Combine HPLC with preparative TLC for challenging separations .
- Computational modeling : Apply DFT to predict bromination sites and docking studies to screen biological activity .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





